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molecular formula C17H25BrO3 B8358019 4-(10-Bromodecyloxy)benzoic acid CAS No. 88931-97-9

4-(10-Bromodecyloxy)benzoic acid

Cat. No. B8358019
M. Wt: 357.3 g/mol
InChI Key: ZYKVPTIEKHXMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08092712B2

Procedure details

Synthesized as described above for compound 7. Quantities: resorcinol (1.71 g, 16 mmol), 13 (5.07 g, 13 mmol), NaH2PO4·H2O (5.32 g, 39 mmol), NaClO2 (6.71 g, 74 mmol). Yield 5.34 g (quant.). 1H NMR: δH (CDCl3; 300 MHz): 1.24-1.52 (12 H, m, CH2), 1.83 (2 H, m, O—CH2—CH2), 2.04 (2 H, m, CH2═CH—CH2), 4.05 (2 H, t, 3J=6.5 Hz, O—CH2), 4.95 (2 H, m, CH2═CH), 5.82 (1 H, m, CH2═CH), 6.99 (2 H, d, 3J=8.9 Hz, Ar—H), 7.34 (2 H, d, 3J=8.6 Hz, Ar—H), 8.16 (2 H, d, 3J=8.9 Hz, Ar—H), 8.20 (2 H, d, 3J=8.6 Hz, Ar—H). 13C NMR: δC (CDCl3; 75 MHz): 26.0, 28.9, 29.1, 29.3, 29.4, 29.5, 33.8, 68.4, 114.1, 114.4, 121.0, 122.0, 126.5, 131.9, 132.4, 139.2, 155.5, 163.8, 170.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Name
13
Quantity
5.07 g
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4·H2O
Quantity
5.32 g
Type
reactant
Reaction Step Four
Quantity
6.71 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrCCCCCCCCCC[O:12]C1C=CC(C(O)=O)=CC=1.C1(C=CC=C(O)C=1)O.[CH2:30]([O:41][C:42]1[CH:58]=[CH:57][C:45]([C:46]([O:48][C:49]2[CH:54]=[CH:53][C:52]([CH:55]=[O:56])=[CH:51][CH:50]=2)=[O:47])=[CH:44][CH:43]=1)[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH:39]=[CH2:40].[O-]Cl=O.[Na+]>>[CH2:30]([O:41][C:42]1[CH:58]=[CH:57][C:45]([C:46]([O:48][C:49]2[CH:54]=[CH:53][C:52]([C:55]([OH:12])=[O:56])=[CH:51][CH:50]=2)=[O:47])=[CH:44][CH:43]=1)[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH:39]=[CH2:40] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCOC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
1.71 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Three
Name
13
Quantity
5.07 g
Type
reactant
Smiles
C(CCCCCCCCC=C)OC1=CC=C(C(=O)OC2=CC=C(C=C2)C=O)C=C1
Step Four
Name
NaH2PO4·H2O
Quantity
5.32 g
Type
reactant
Smiles
Step Five
Name
Quantity
6.71 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC=C)OC1=CC=C(C(=O)OC2=CC=C(C(=O)O)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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